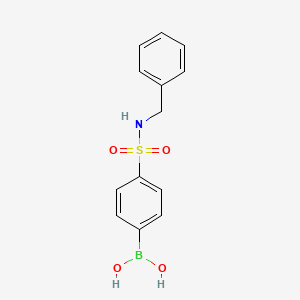

(4-(N-Benzylsulfamoyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(N-Benzylsulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a benzylsulfamoyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.

Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.

Substitution: It can participate in substitution reactions where the benzylsulfamoyl group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include boronic esters, boronic acids, and substituted phenylboronic acid derivatives.

科学的研究の応用

Chemical Applications

Organic Synthesis:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound serves as a building block for forming carbon-carbon bonds. It is particularly useful in synthesizing biphenyl compounds and other complex organic molecules.

Table 1: Summary of Chemical Reactions Involving (4-(N-Benzylsulfamoyl)phenyl)boronic acid

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds in organic synthesis. |

| Fluoroalkylation | Can replace boronic acid groups with perfluorinated alkyl iodides under mild conditions. |

Biological Applications

Molecular Probing:

- The compound is explored as a molecular probe for detecting biomolecules containing cis-diol groups, such as sugars and nucleotides. This property is crucial for biochemical assays and diagnostics.

Anticancer Activity:

- Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 22.34 ± 1.12 |

Antibacterial Activity:

- The compound has demonstrated significant antibacterial properties against common pathogens.

Table 3: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

Industrial Applications

Material Development:

- This compound is utilized in developing advanced materials, including polymers and sensors, due to its ability to form stable complexes with various molecules.

Case Study 1: Cream Formulation Study

A study formulated a cream incorporating this compound, evaluating its dermatological properties. The cream exhibited significant antioxidant and antibacterial activities and was well-tolerated in histological assessments on rat models.

Case Study 2: Enzyme Inhibition Research

Research focused on the enzyme inhibition profile of this compound revealed moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL), suggesting potential implications for neurodegenerative disease treatments.

作用機序

The mechanism of action of (4-(N-Benzylsulfamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid group interacts with the cis-diol groups, forming a cyclic ester that can be dissociated by changing the pH.

類似化合物との比較

Phenylboronic acid: Lacks the benzylsulfamoyl group, making it less selective for certain applications.

(4-(N-Methylsulfamoyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a benzyl group, affecting its reactivity and binding properties.

(4-(N-Benzylsulfonamido)phenyl)boronic acid: Similar but with a

生物活性

(4-(N-Benzylsulfamoyl)phenyl)boronic acid, with the chemical formula C13H14BNO4S, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, pharmacological effects, and applications in medicinal chemistry.

Overview of this compound

This compound belongs to the class of boronic acids, which are known for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The structural features of this compound contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids often act as inhibitors of serine proteases and other enzymes. This specific compound may interact with target enzymes through reversible covalent bonding, altering their activity.

- Antioxidant Activity : Studies have shown that boronic acids possess antioxidant properties, which may help in reducing oxidative stress in biological systems.

- Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. For instance, it was evaluated using several assays:

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 ± 0.01 |

| ABTS Radical Scavenging | 0.11 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

These results suggest a strong capacity to neutralize free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

In vitro studies have shown that this compound has a cytotoxic effect on cancer cell lines. The following table summarizes its effects on different cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 22.34 ± 1.12 |

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on healthy cells, suggesting a promising avenue for cancer therapy .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

These findings highlight its potential use in developing antibacterial agents .

Case Studies and Applications

- Cream Formulation Study : A recent study formulated a cream incorporating this compound and evaluated its dermatological properties. The cream demonstrated significant antioxidant and antibacterial activities while being well-tolerated in histological assessments on rat models .

- Enzyme Inhibition Research : Another study focused on the enzyme inhibition profile of this compound, revealing moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL), which could have implications in neurodegenerative disease treatment .

特性

IUPAC Name |

[4-(benzylsulfamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHAPENXSWTNOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621972 |

Source

|

| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548769-96-6 |

Source

|

| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。